![molecular formula C13H21NO4Si B14214285 {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane CAS No. 616882-46-3](/img/structure/B14214285.png)
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is an organosilicon compound with a complex structure that includes a nitrophenyl group, a methoxyethoxy group, and a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane typically involves the reaction of 5-(2-methoxyethoxy)-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Silanols and methanol.
Oxidation: Nitro derivatives and methoxyethoxy derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Wirkmechanismus
The mechanism of action of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, enhancing adhesion. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethoxy group can interact with polar solvents and molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
(2-Methoxyethoxy)trimethylsilane: Similar in structure but lacks the nitrophenyl group, used in various chemical syntheses.
Uniqueness
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is unique due to the presence of both the nitrophenyl and methoxyethoxy groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
616882-46-3 |
|---|---|
Molekularformel |
C13H21NO4Si |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
[5-(2-methoxyethoxy)-2-nitrophenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C13H21NO4Si/c1-17-7-8-18-12-5-6-13(14(15)16)11(9-12)10-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI-Schlüssel |
IDHAPSFFOAWSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
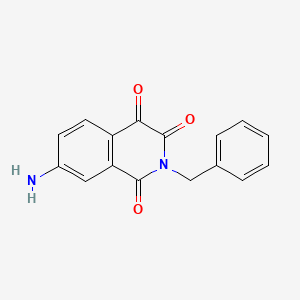
![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
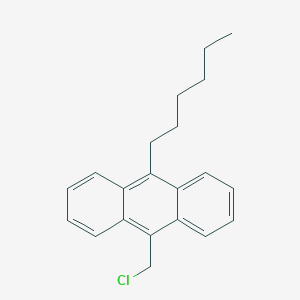

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
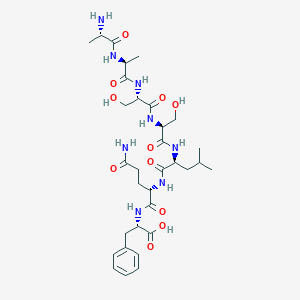
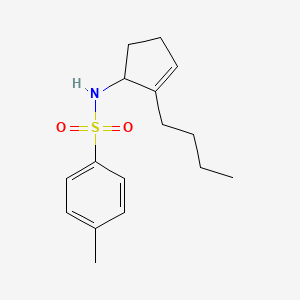
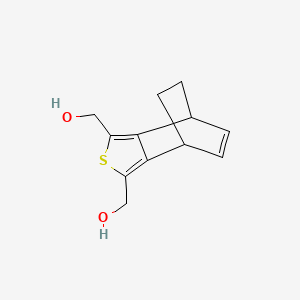
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
